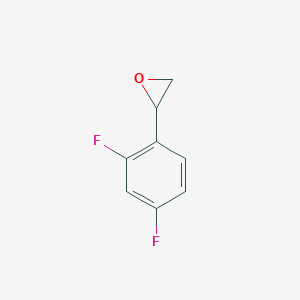

2-(2,4-Difluorophenyl)oxirane

概要

説明

2-(2,4-Difluorophenyl)oxirane is an organic compound with the molecular formula C8H6F2O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)oxirane can be achieved through several methods. One common approach involves the reaction of 2,4-difluoroacetophenone with a suitable epoxidizing agent. For instance, 2,4-difluoroacetophenone can be treated with trimethylsulfoxonium iodide in the presence of sodium hydroxide and toluene to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the oxirane ring.

化学反応の分析

Types of Reactions

2-(2,4-Difluorophenyl)oxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the epoxide ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diols, while nucleophilic substitution can produce various substituted phenyl derivatives.

科学的研究の応用

2-(2,4-Difluorophenyl)oxirane has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of antifungal agents and other pharmaceuticals.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: It is employed in studies investigating the biological activity of epoxide-containing compounds.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes.

作用機序

The mechanism of action of 2-(2,4-Difluorophenyl)oxirane involves its ability to react with nucleophiles due to the strained epoxide ring. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new chemical entities. In medicinal chemistry, this property is exploited to design drugs that can interact with specific biological targets, such as enzymes and receptors.

類似化合物との比較

Similar Compounds

2-(3,4-Difluorophenyl)oxirane: Similar in structure but with different fluorine substitution patterns.

2-(2,4-Dichlorophenyl)oxirane: Contains chlorine atoms instead of fluorine, leading to different chemical properties.

2-(2,4-Dimethylphenyl)oxirane: Contains methyl groups instead of fluorine, affecting its reactivity and applications.

Uniqueness

2-(2,4-Difluorophenyl)oxirane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various scientific and industrial applications.

生物活性

2-(2,4-Difluorophenyl)oxirane, also referred to as difluorophenyl epoxide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antifungal, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C₈H₆F₂O

- Molecular Weight : 164.13 g/mol

- Structure : The compound features a chiral epoxide structure with a difluorophenyl group, which significantly influences its reactivity and biological interactions.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties, particularly against Candida albicans. Its mechanism involves disrupting fungal cell membranes and inhibiting growth:

- Minimum Effective Concentration (MEC) : Studies have shown an MEC of 0.31 μg/mL against C. albicans, demonstrating potent antifungal activity.

- In Vivo Studies : In animal models infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in 100% survival after seven days. This highlights its potential as an effective therapeutic agent in treating fungal infections .

Anti-inflammatory and Anticancer Activities

Beyond antifungal effects, this compound has been investigated for its anti-inflammatory and anticancer activities:

- Mechanism of Action : The epoxide structure allows the compound to interact with nucleophilic sites on proteins and enzymes, leading to irreversible inhibition in some cases. This characteristic is crucial for its anti-inflammatory effects.

- Case Studies : In various studies, derivatives of this compound have shown promise in inhibiting cancer cell proliferation. For example, modifications to the difluorophenyl group can enhance biological activity, making it a valuable candidate for drug development .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other compounds with similar functionalities. Below is a comparative table highlighting some structural analogs and their key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| (2R)-3-(2,4-Difluorophenyl)-3-hydroxybutan-1-ol | Structure | Hydroxylated derivative with potential increased solubility |

| (3R)-3-(4-fluorophenyl)-1-methyl-oxirane | Structure | Contains a different fluorinated phenyl group |

| 1-[[(2S)-3-(4-fluorophenyl)-3-hydroxy-1-methyl]oxiran-2-yl]methyl]-1H-1,2,4-triazole | Structure | Incorporates a triazole moiety for enhanced bioactivity |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:

- Antifungal Efficacy : A study compared the efficacy of this compound against standard antifungals like fluconazole. Results showed that certain derivatives exhibited superior antifungal activity compared to fluconazole at equivalent doses .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated using murine fibroblasts at varying concentrations. The MTT assay indicated that the compounds maintained cell viability at concentrations close to their MIC values, suggesting low toxicity .

特性

IUPAC Name |

2-(2,4-difluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEIKHXTPLYZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。